
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is a complex organic compound with a unique structure that includes a dibenzo(a,d)cycloheptene core and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo(a,d)cycloheptene core: This can be achieved through a series of cyclization reactions.
Introduction of the azetidine ring: This step often involves the use of azetidine derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)piperazine: Similar structure but with a piperazine ring instead of an azetidine ring.
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline: Contains an isoindoline ring instead of an azetidine ring.
Uniqueness
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73855-89-7 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C19H22N2/c20-11-14-12-21(13-14)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,20H2 |
InChI-Schlüssel |
NIJTYTBBOAANFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



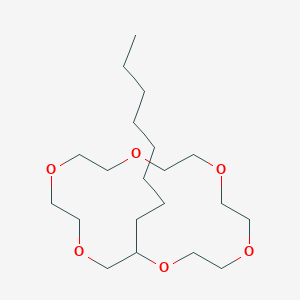
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
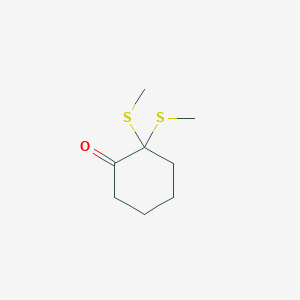
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

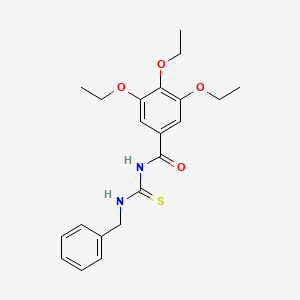
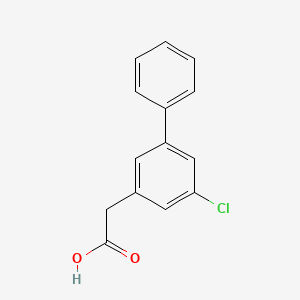
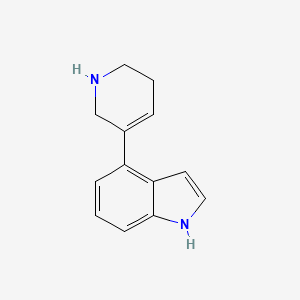

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
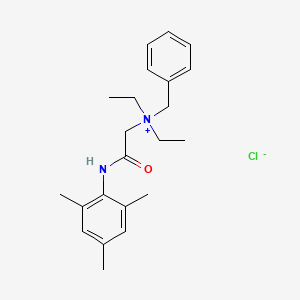
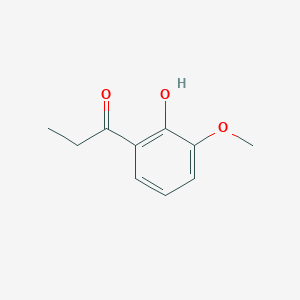
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
